molecular formula C15H13NO3S B258406 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

Cat. No. B258406
M. Wt: 287.3 g/mol
InChI Key: AOKHPAPSXMWQME-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione, also known as MMB, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a thiazolidinedione derivative and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in cellular redox regulation. This inhibition leads to an increase in reactive oxygen species (ROS) levels, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has been found to exhibit a range of interesting biochemical and physiological effects. For example, 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition may be responsible for some of the anti-inflammatory effects of 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione. 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may be responsible for some of the cognitive-enhancing effects of 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer treatments. Another advantage is its ability to inhibit the activity of COX-2, which may be useful in the treatment of inflammatory disorders. However, there are also some limitations to using 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has been found to be cytotoxic at high concentrations, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione. One area of research is the development of new cancer treatments based on 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione. This may involve the synthesis of analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the cognitive-enhancing effects of 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione. This may involve the development of new treatments for cognitive disorders such as Alzheimer's disease. Finally, the mechanism of action of 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is not fully understood, and further research is needed to elucidate its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-prop-2-ynyl-1,3-thiazolidine-2,4-dione with 4-methoxy-3-methylbenzaldehyde in the presence of a catalyst. The resulting compound is then purified using a series of chromatographic techniques. This synthesis method has been optimized to produce high yields of 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione with good purity.

Scientific Research Applications

5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has been found to exhibit potent anti-cancer activity in vitro, and has shown promising results in animal models of cancer. It has been suggested that 5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.

properties

Product Name

5-(4-Methoxy-3-methylbenzylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H13NO3S/c1-4-7-16-14(17)13(20-15(16)18)9-11-5-6-12(19-3)10(2)8-11/h1,5-6,8-9H,7H2,2-3H3/b13-9-

InChI Key

AOKHPAPSXMWQME-LCYFTJDESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC#C)OC

SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC#C)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC#C)OC

Origin of Product

United States

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